molecular formula C16H16K3O7PS B12361881 tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

Cat. No.: B12361881
M. Wt: 500.6 g/mol
InChI Key: DRADVLDMPYYQDB-OKUPDQQSSA-K
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Description

Tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenoxyphenyl group, a phosphonate group, and a sulfonate group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate typically involves multiple steps, starting with the preparation of the phenoxyphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the phosphonate and sulfonate groups. Common reagents used in these reactions include phenyl isocyanate and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate or sulfonate derivatives, while substitution reactions can introduce various functional groups to the phenoxyphenyl moiety .

Scientific Research Applications

Tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate involves its interaction with specific molecular targets. The phenoxyphenyl group can interact with various enzymes, while the phosphonate and sulfonate groups can modulate the activity of these enzymes. This compound can also affect cellular pathways by altering the phosphorylation status of key proteins .

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: A simpler compound with similar reactivity but lacking the complex structure of tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate.

    3-phenoxyphenyl-containing 1,3-diketones: Compounds with a similar phenoxyphenyl group but different functional groups.

    Permethrin: An insecticide with a phenoxyphenyl group, used in different applications.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C16H16K3O7PS

Molecular Weight

500.6 g/mol

IUPAC Name

tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

InChI

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1

InChI Key

DRADVLDMPYYQDB-OKUPDQQSSA-K

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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